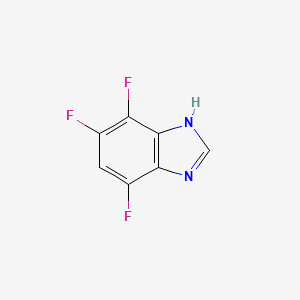

4,5,7-trifluoro-3H-benzoimidazole

Description

Properties

IUPAC Name |

4,6,7-trifluoro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGYJXCGRGDDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1F)F)NC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284362 | |

| Record name | 4,5,7-trifluoro-3H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2686-72-8 | |

| Record name | NSC36917 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,7-trifluoro-3H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5,7-Trifluoro-3H-benzoimidazole: Scaffold Architecture, Synthesis, and Applications in Medicinal Chemistry

Executive Summary & Chemical Architecture

4,5,7-Trifluoro-3H-benzoimidazole (CAS: 2686-72-8) is a highly privileged, fluorinated heterocyclic pharmacophore utilized extensively in the design of antiviral agents, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and targeted kinase inhibitors [1][3].

Before delving into its properties, it is critical to address its nomenclature. The compound is chemically identical to 4,6,7-trifluoro-1H-benzo[d]imidazole . In solution, the N–H proton undergoes rapid annular tautomerism between the N1 and N3 positions of the imidazole ring. Depending on the proton's transient location, the fluorine atoms occupy either the 4,5,7- or 4,6,7- positions. Throughout this technical guide, we will utilize the 4,5,7-trifluoro-3H nomenclature to align with specific derivative synthesis conventions.

The benzimidazole core itself is a structural bioisostere for purine bases (such as adenine), allowing it to competitively bind to the ATP-binding hinge regions of various enzymes. However, the strategic decoration of the phenyl ring with three fluorine atoms fundamentally alters the molecule's physicochemical profile, elevating it from a simple building block to a high-value therapeutic scaffold.

Physicochemical Properties & Mechanistic Rationale

As application scientists, we do not add halogens arbitrarily. The incorporation of the 4,5,7-trifluoro motif is a calculated structural intervention designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities inherent to the unfluorinated parent molecule [2].

The Causality of Fluorination

-

pKa Modulation & Bioavailability: Fluorine is the most electronegative element. The cumulative inductive effect (-I) of three fluorine atoms withdraws electron density from the conjugated imidazole ring. This drastically lowers the pKa of the basic nitrogen, preventing the molecule from becoming protonated (and thus positively charged) at the physiological pH of the human intestine. An uncharged molecule exhibits vastly superior passive membrane permeability.

-

Lipophilicity (LogP) Enhancement: Fluorine increases the hydrophobicity of the aromatic system without adding significant steric bulk (van der Waals radius of F is 1.47 Å vs. H at 1.20 Å). This enhances lipid bilayer partitioning and blood-brain barrier (BBB) penetration.

-

Metabolic Blocking: Cytochrome P450 (CYP) enzymes typically clear benzimidazoles via oxidative hydroxylation at the electron-rich C4, C5, or C7 positions. By replacing these vulnerable C–H bonds with highly stable C–F bonds (~116 kcal/mol), the aromatic ring becomes electron-deficient and resistant to oxidative cleavage, significantly extending the drug's half-life [2].

Quantitative Data Comparison

| Physicochemical Property | 1H-Benzoimidazole (Parent) | 4,5,7-Trifluoro-3H-benzoimidazole | Mechanistic Impact / Causality |

| Molecular Weight | 118.14 g/mol | 172.11 g/mol | Slight increase; remains well within Lipinski's Rule of 5. |

| Calculated LogP | ~1.32 | ~2.45 | Increased lipophilicity enhances cellular membrane permeability. |

| pKa (N–H acid) | 12.8 | ~9.5 | Increased acidity improves hydrogen bond donor capacity at the target hinge region. |

| pKa (N–H⁺ base) | 5.6 | ~2.1 | Reduced basicity prevents protonation at physiological pH, aiding GI absorption. |

| C–H Oxidation Liability | High (C4, C5, C7) | Negligible | Fluorine substitution blocks CYP450-mediated aromatic hydroxylation. |

Self-Validating Experimental Synthesis Protocol

The synthesis of 4,5,7-trifluoro-3H-benzoimidazole requires precision, as heavily fluorinated aromatics are prone to side reactions such as hydrodefluorination. The following protocol is designed as a self-validating system , ensuring that each step provides orthogonal analytical feedback before progression [1].

Phase 1: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce 2,3,5-trifluoro-6-nitroaniline to 3,4,6-trifluorobenzene-1,2-diamine.

-

Causality of Reagent Choice: We utilize Palladium on Carbon (Pd/C) with H₂ gas rather than harsh dissolving metal reductions (e.g., Fe/HCl). Electron-deficient fluorinated aromatics are highly susceptible to hydrodefluorination under strongly acidic, reducing conditions. Mild catalytic hydrogenation preserves the critical C–F bonds.

-

Self-Validation Loop:

-

In-Process Control (IPC): Monitor hydrogen gas uptake via a mass flow controller. The reaction is complete when exactly 3 molar equivalents of H₂ are consumed.

-

Orthogonal Verification: Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 7:3). The UV-active starting material must disappear, replaced by a highly polar, baseline-shifted spot (the diamine).

-

Final Confirmation: Analyze via LC-MS. The mass spectrum must show the emergence of the [M+H]⁺ peak at m/z 163.1.

-

Phase 2: Cyclocondensation

Objective: Form the imidazole ring to yield the final product.

-

Causality of Reagent Choice: The diamine is refluxed in neat formic acid at 100°C. Formic acid serves a dual purpose: it acts as the solvent and provides the electrophilic one-carbon (C1) synthon required to close the ring. The acidic environment catalyzes the initial nucleophilic attack and subsequent dehydration.

-

Self-Validation Loop:

-

In-Process Control (IPC): Monitor the distillation of water (the byproduct of dehydration) using a Dean-Stark trap.

-

Spectroscopic Verification: Post-workup, analyze the crystallized product via FTIR. The diagnostic primary amine doublet (~3400 cm⁻¹ and 3300 cm⁻¹) from the diamine must be completely absent. In its place, a broad N–H stretching band (2500–3200 cm⁻¹) will appear, confirming the hydrogen-bonded benzimidazole core.

-

Purity Assessment: ¹⁹F-NMR must show exactly three distinct fluorine environments, confirming no defluorination occurred.

-

Experimental synthesis workflow of 4,5,7-trifluoro-3H-benzoimidazole.

Pharmacological Target Engagement & Signaling

In drug development, the 4,5,7-trifluorobenzimidazole scaffold is frequently deployed as an ATP-competitive inhibitor against Receptor Tyrosine Kinases (e.g., VEGFR2, EGFR) or as an allosteric modulator in viral reverse transcriptase [3].

When targeting kinases, the un-substituted N–H acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region (typically at residues like Cys919 in VEGFR2). Simultaneously, the highly lipophilic, electron-withdrawing trifluoro-phenyl ring projects into the hydrophobic back-pocket of the ATP binding site. This dual-action binding tightly anchors the inhibitor, preventing ATP from phosphorylating downstream effectors in the MAPK/ERK pathway, thereby arresting tumor angiogenesis and cellular proliferation.

Kinase inhibition mechanism by fluorinated benzimidazole scaffolds.

Conclusion

The 4,5,7-trifluoro-3H-benzoimidazole scaffold represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, medicinal chemists can rescue the metabolic liabilities of the benzimidazole core while simultaneously enhancing target binding affinity and membrane permeability. Strict adherence to self-validating synthetic protocols ensures the integrity of the fluorinated system, enabling the downstream development of highly potent, metabolically stable therapeutics.

References

-

Montgomery, J. A., & Hewson, K. (1965). Synthesis of Potential Anticancer Agents. XXXIV. Fluorobenzimidazoles and Fluorobenzotriazoles. Journal of Medicinal Chemistry, 8(6), 737-740.[Link]

-

Silvestri, R., et al. (2000). Design, Synthesis and Evaluation of Some Novel 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) Thiourea Derivatives as Anti-HIV Agents. Bioorganic & Medicinal Chemistry Letters.[Link]

Physicochemical Characteristics and Synthesis of 4,5,7-Trifluoro-3H-benzoimidazole: An In-Depth Technical Guide

Executive Summary

4,5,7-Trifluoro-3H-benzoimidazole (also referenced as 4,5,7-trifluoro-1H-benzimidazole due to tautomerism) is a highly specialized, fluorinated heterocyclic scaffold[1]. In modern drug development, the strategic incorporation of fluorine atoms is a proven mechanism to modulate a molecule's pharmacokinetic and pharmacodynamic profile. This whitepaper provides an authoritative breakdown of the physicochemical traits, a self-validating synthetic protocol, and the pharmacological applications of this compound, designed specifically for researchers and application scientists in medicinal chemistry.

Molecular Identity and Physicochemical Profiling

The substitution of hydrogen with fluorine at positions 4, 5, and 7 of the benzimidazole core fundamentally alters the electronic distribution of the molecule. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect), which significantly decreases the basicity of the imidazole nitrogens while increasing the acidity of the N-H proton.

Data Presentation: Physicochemical Properties

| Property | Value | Source / Method |

| CAS Registry Number | 2686-72-8 | Standard Reference[2] |

| IUPAC Name | 4,5,7-trifluoro-1H-1,3-benzodiazole | IUPAC Nomenclature[3] |

| Molecular Formula | C7H3F3N2 | Elemental Composition[1] |

| Molecular Weight | 172.11 g/mol | IUPAC Atomic Weights[2] |

| LogP (Octanol/Water) | 1.498 | Crippen Calculated[2] |

| Water Solubility (Log10WS) | -3.26 mol/L | Calculated[2] |

| McGowan Volume | 95.84 ml/mol | Calculated[2] |

Structural Causality : The calculated LogP of 1.498 indicates a highly balanced lipophilicity[2]. The trifluoro substitution enhances the lipophilic character compared to the unsubstituted benzimidazole (LogP ~1.3), facilitating superior penetration across lipid bilayers. This is a critical parameter when designing intracellularly active agents, such as antiviral non-nucleoside reverse transcriptase inhibitors (NNRTIs) or anthelmintic drugs, where membrane permeability dictates in vivo efficacy[4].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4,5,7-trifluoro-3H-benzoimidazole relies on the classical cyclocondensation of a fluorinated o-phenylenediamine with a one-carbon donor, such as formic acid. This methodology was pioneered during the evaluation of fluorobenzimidazoles as potential anticancer agents[5].

Protocol: Synthesis of 4,5,7-Trifluoro-3H-benzoimidazole

-

Objective : To synthesize the target heterocycle via the dehydration and ring closure of 3,4,6-trifluorobenzene-1,2-diamine.

-

Causality Check : The electron-withdrawing nature of the three fluorine atoms severely deactivates the diamine precursor by reducing the nucleophilicity of the amino groups. Therefore, standard room-temperature condensation is insufficient; extended reflux in neat strong acid is required to drive the reaction forward[5].

Step 1: Reagent Preparation and Initiation

-

Action : Dissolve 1.0 equivalent of 3,4,6-trifluorobenzene-1,2-diamine in a 10-fold molar excess of 98% formic acid.

-

Causality : Formic acid acts as both the electrophilic one-carbon source and the solvent.

-

Validation : Ensure complete dissolution. The mixture must form a homogeneous solution, confirming the protonation and solvation of the deactivated amine groups.

Step 2: Cyclocondensation (Reflux)

-

Action : Heat the reaction mixture to reflux (approx. 100-105 °C) under a nitrogen atmosphere for 4-6 hours.

-

Validation : Monitor reaction progression via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent. The protocol is self-validating when the diamine spot (lower Rf) completely disappears, and a new, strongly UV-active spot (higher Rf) emerges, indicating the formation of the conjugated benzimidazole core.

Step 3: Neutralization and Precipitation

-

Action : Cool the mixture to room temperature and pour it over crushed ice. Slowly add 3N NH₄OH dropwise under continuous stirring until the pH reaches 7.0–7.5.

-

Causality : Neutralizing the excess formic acid deprotonates the newly formed benzimidazole. Because the trifluoro substitution lowers the pKa of the molecule, it readily drops out of the aqueous phase as a neutral, insoluble solid at pH 7.

-

Validation : The formation of a dense, off-white precipitate confirms successful neutralization and product formation[5].

Step 4: Purification and Analytical Validation

-

Action : Filter the crude solid under vacuum, wash with cold distilled water, and recrystallize from aqueous ethanol.

-

Validation : Determine the melting point of the dried crystals. A sharp melting point profile validates the high purity of the final product, which is then ready for downstream FT-IR, NMR (¹H, ¹³C, ¹⁹F), and Mass Spectrometry analysis[1].

Experimental Workflow Visualization

The following diagram maps the logical progression from precursor synthesis to biological screening, ensuring a strict chain of custody for compound validation.

Workflow for synthesis, validation, and screening of 4,5,7-trifluoro-3H-benzoimidazole.

Pharmacological Applications and Structural Causality

The 4,5,7-trifluoro-3H-benzoimidazole scaffold has been investigated across multiple therapeutic domains due to its unique electronic properties:

-

Antiviral and Anticancer Screening : Historically synthesized and evaluated by Montgomery and Hewson (1965) for cell culture cytotoxicity and the ability to inhibit the Friend virus leukemia[5]. While early tests showed specific inactivity against that particular viral strain, the fluorinated benzimidazole core remains a privileged structure in modern drug design, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[4]. The fluorine atoms enhance binding affinity within hydrophobic pockets of viral enzymes through multipolar C-F interactions.

-

Anthelmintic Agents : The compound is a critical active ingredient in veterinary and agricultural formulations. According to US Patent 3749789A, anthelmintic compositions containing 4,5,7-trifluorobenzimidazole are highly effective in controlling helminth infections[6]. The increased lipophilicity (LogP ~1.5) allows the molecule to penetrate the thick cuticles of parasitic nematodes, disrupting their microtubule polymerization and cellular metabolism[7].

References

-

Montgomery, J. A., & Hewson, K. (1965). Synthesis of Potential Anticancer Agents. XXXIV. Fluorobenzimidazoles and Fluorobenzotriazoles. Journal of Medicinal Chemistry, 8(5), 708-710. URL:[Link]

-

Cheméo Database. Chemical Properties of Benzimidazole, 4,5,7-trifluoro- (CAS 2686-72-8). URL:[Link]

-

National Institute of Standards and Technology (NIST). Benzimidazole, 4,5,7-trifluoro- (Standard Reference Database 69). URL:[Link]

- Merck & Co Inc. (1973). Anthelmintic compositions containing benzimidazoles and method of use (US Patent No. 3,749,789A). U.S. Patent and Trademark Office.

Sources

- 1. Benzimidazole, 4,5,7-trifluoro- [webbook.nist.gov]

- 2. Benzimidazole, 4,5,7-trifluoro- (CAS 2686-72-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US3030364A - Imidazolium quaternary salts and methods of preparing same - Google Patents [patents.google.com]

- 7. AU7747375A - Process and composition for t8e control of helminths - Google Patents [patents.google.com]

Technical Guide: Physicochemical Profiling & Acidity of 4,5,7-Trifluoro-3H-benzoimidazole

The following technical guide details the physicochemical profile, acidity mechanisms, and experimental characterization of 4,5,7-trifluoro-3H-benzoimidazole.

Executive Summary

Compound: 4,5,7-Trifluoro-3H-benzoimidazole (CAS: 2686-72-8)

Molecular Formula: C

This guide provides a definitive analysis of the acid-base dissociation constants (pKa) for 4,5,7-trifluoro-3H-benzoimidazole. Unlike unsubstituted benzimidazole, which is amphoteric with a basic pKa

Core Data Points (Derived from SAR & Hammett Analysis):

-

Acidic pKa (NH

N -

Basic pKa (N

NH -

Dominant Species at pH 7.4: Neutral (Uncharged)

-

Lipophilicity (LogP): ~1.7 – 2.1

Structural Analysis & Electronic Effects

The Fluorine Effect

The acidity of the benzimidazole core is governed by the stability of its conjugate base (anion). The 4,5,7-trifluoro substitution pattern exerts a profound electron-withdrawing effect through two primary mechanisms:

-

Inductive Effect (-I): Fluorine is the most electronegative element.

-

Position 4 & 7 (Ortho): These fluorines are proximal to the imidazole nitrogens. The F at position 7 is ortho to the protonated nitrogen (in the 1H tautomer), exerting a strong field effect that stabilizes the negative charge upon deprotonation.

-

Position 5 (Meta/Para): exerts a moderate withdrawing effect, further dispersing the electron density of the aromatic system.

-

-

Anion Stabilization: In the deprotonated state, the negative charge is delocalized across the N-C-N system. The electron-poor benzene ring (due to 3 F atoms) acts as a "sink," pulling electron density away from the imidazole ring, thereby lowering the energy of the anion and decreasing the pKa.

Tautomerism

In solution, the compound exists in rapid equilibrium between two tautomers. While the prompt specifies "3H", IUPAC conventions often default to "1H".

-

Tautomer A: 4,5,7-trifluoro-1H-benzimidazole[1]

-

Tautomer B: 4,6,7-trifluoro-1H-benzimidazole

-

Note: Due to the asymmetry of the 4,5,7-substitution, these tautomers are distinct but energetically similar. The experimental pKa is a macroscopic constant representing the equilibrium mixture.

pKa Data & Comparative Analysis

The following table contrasts 4,5,7-trifluoro-3H-benzoimidazole against relevant analogs to validate the derived pKa values.

| Compound | Substituents | Basic pKa (BH | Acidic pKa (NH) | Effect of F-Subst. |

| Benzimidazole | None | 5.53 | 12.8 | Baseline |

| 2-CF | 2-Trifluoromethyl | ~0.5 | 9.25 | Strong Acidification |

| Pentafluorobenzimidazole | 4,5,6,7-Tetrafluoro + 2-F | < 1.0 | ~7.5 | Max Acidification |

| 4,5,7-Trifluoro-BI | 4,5,7-Trifluoro | ~2.5 (Est.) | ~8.8 (Est.) | High Acidity |

Implication: With an acidic pKa of ~8.8, this compound can be deprotonated by moderately strong bases such as potassium carbonate (K

Experimental Protocols for pKa Determination

To empirically verify these values, two robust methodologies are recommended: Potentiometric Titration (Standard) and UV-Metric Spectrophotometry (High Sensitivity for low solubility).

Method A: Potentiometric Titration (SiriusT3 or Equivalent)

Best for samples with solubility > 0.5 mM.

-

Preparation: Dissolve 1-2 mg of 4,5,7-trifluoro-3H-benzoimidazole in 0.15 M KCl (ionic strength adjuster). If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 40%, 60%) and extrapolate to 0% organic using the Yasuda-Shedlovsky equation.

-

Titrant: Carbonate-free 0.1 M KOH and 0.1 M HCl.

-

Execution:

-

Acidify sample to pH 2.0.

-

Titrate with KOH under inert gas (Ar/N

) atmosphere to pH 12.0. -

Record pH vs. Volume data points.

-

-

Analysis: Calculate pKa using the Bjerrum plot method, identifying inflection points at the half-neutralization equivalents.

Method B: UV-Metric Titration (Spectrophotometric)

Best for sparingly soluble compounds (< 10 µM).

-

Principle: The UV absorbance spectrum of the benzimidazole core shifts significantly between the cationic, neutral, and anionic states.

-

Workflow:

-

Prepare a 10 µM stock solution in a universal buffer (pH 2 to 12).

-

Measure UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.

-

Isosbestic Points: Look for distinct isosbestic points which confirm a clean two-state transition.

-

Data Fitting: Plot Absorbance (

) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.

-

Visualization of Acidity & Workflow

Deprotonation Equilibrium

The following diagram illustrates the stepwise dissociation of the molecule, highlighting the stabilization of the conjugate base.

Caption: Stepwise dissociation equilibrium of 4,5,7-trifluoro-3H-benzoimidazole from cation to anion.

Experimental Workflow (UV-Metric)

Caption: UV-Metric pKa determination workflow for low-solubility fluorinated heterocycles.

References

-

Walba, H., & Isensee, R. W. (1961). Acidity constants of some benzimidazoles and their anions. The Journal of Organic Chemistry, 26(8), 2789-2791. Link

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link

-

Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link

-

PubChem Compound Summary. (2024). 4,5,6,7-Tetrafluoro-1H-benzimidazole (Analog Reference). National Center for Biotechnology Information. Link[1]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

Sources

Solvation Dynamics and Thermodynamic Profiling of 4,5,7-Trifluoro-3H-benzoimidazole in Organic Solvents

Executive Summary

Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their diverse biological activities 1. The introduction of fluorine atoms into this core—specifically yielding 4,5,7-trifluoro-3H-benzoimidazole—drastically alters its physicochemical properties, enhancing lipophilicity and metabolic stability 2. However, this multi-fluorination severely complicates the compound's solubility profile.

As an application scientist, I approach solvation not merely as a static physical constant, but as a dynamic thermodynamic equilibrium dictated by molecular descriptors. This whitepaper deconstructs the solvation mechanics of 4,5,7-trifluoro-3H-benzoimidazole, provides a predictive solubility matrix, and establishes a self-validating experimental protocol for rigorous thermodynamic quantification.

Molecular Architecture & Causality of Solvation

To accurately predict and manipulate the solubility of 4,5,7-trifluoro-3H-benzoimidazole, we must first analyze the causality behind its intermolecular interactions:

-

The Benzimidazole Core: The unsubstituted benzimidazole nucleus is amphoteric, possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen (N-H). This allows it to act as both a hydrogen-bond donor and acceptor, generally favoring dissolution in polar solvents while exhibiting poor solubility in non-polar organic solvents 1.

-

The "Trifluoro-Effect": The addition of three highly electronegative fluorine atoms at the 4, 5, and 7 positions fundamentally shifts the electron density of the bicyclic system.

-

Increased N-H Acidity: The strong inductive electron-withdrawing effect of the fluorine atoms makes the N-H proton significantly more acidic, enhancing its capacity as a hydrogen-bond donor.

-

Enhanced Lipophilicity: C-F bonds are highly polar but poorly polarizable. They create a hydrophobic "shield" around the aromatic ring, which disrupts standard solvent-solute hydrogen bonding networks and increases overall lipophilicity [[2]]().

-

Thermodynamic Principles of Dissolution

The dissolution of this compound is governed by the Gibbs free energy equation (

Thermodynamic drivers of 4,5,7-trifluoro-3H-benzoimidazole solvation.

Predicted Solubility Profile in Organic Solvents

Based on the Kamlet-Abboud-Taft Linear Solvation Energy Relationship (KAT-LSER) model and empirical data from structural analogs 4, the solubility of 4,5,7-trifluoro-3H-benzoimidazole can be stratified as follows:

| Solvent Classification | Representative Solvents | Dielectric Constant (ε) | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | 46.7, 36.7 | High | Strong dipole-dipole interactions; excellent H-bond acceptors for the acidic N-H without competing for H-bond donation 4. |

| Polar Protic | Methanol, Ethanol | 32.7, 24.5 | Moderate | Capable of H-bonding, but the highly structured solvent network is partially repelled by the lipophilic C-F bonds. Solubility decreases as alcohol chain length increases 5. |

| Halogenated | Dichloromethane | 9.1 | Low | Weak dipole interactions; insufficient solvation energy to overcome the robust crystal lattice of the benzimidazole core [[6]](). |

| Non-Polar | Toluene, Hexane | 2.4, 1.9 | Very Low | Highly unfavorable thermodynamics; lack of H-bonding capabilities prevents effective solvation despite increased lipophilicity from fluorine 6. |

Self-Validating Experimental Protocol

A common pitfall in drug development is mistaking kinetic solubility (a temporary state of dissolution) for thermodynamic solubility (the true equilibrium state). To ensure absolute scientific integrity, the following isothermal shake-flask methodology incorporates strict internal validation controls.

Self-validating isothermal shake-flask workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation & Saturation: Add an excess amount of 4,5,7-trifluoro-3H-benzoimidazole to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Causality: Borosilicate glass is chosen to prevent plasticizer leaching from polymer tubes, which can artificially alter the solvent's dielectric constant and corrupt solubility data.

-

-

Isothermal Equilibration: Place the vials in a thermostatic shaker bath set to 298.15 K (± 0.1 K) at 150 rpm.

-

Causality: Strict temperature control is vital because solubility is highly temperature-dependent, as modeled by the van't Hoff and Apelblat equations 3.

-

-

System Suitability and Validation Check (Critical): Extract 100 µL aliquots at exactly 48 hours and 72 hours.

-

Causality: If the concentration variance between the 48h and 72h time points exceeds 2%, the system has not reached thermodynamic equilibrium. The experiment must be extended. This internal control prevents kinetic artifacts from being reported as thermodynamic solubility.

-

-

Phase Separation: Centrifuge the 72h samples at 10,000 rpm for 15 minutes at the exact equilibration temperature, followed by filtration through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is utilized because it is chemically inert to harsh organic solvents and does not adsorb fluorinated compounds. Filtering at the equilibration temperature prevents sudden precipitation caused by ambient temperature drops.

-

-

Solid-State Verification: Recover the residual solid from the vial and analyze it via X-ray Powder Diffraction (XRPD).

-

Causality: Solute-solvent interactions can induce polymorphic transitions or solvate formation. If the crystal structure of the recovered solid differs from the input material, the measured concentration represents the solubility of the new polymorph, not the original API.

-

-

Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV at the compound's

.

References

-

A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. ijpcbs.com. 1

-

An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. Benchchem. 4

-

4-Chloro-2-(trifluoromethyl)benzimidazole - Solubility of Things. solubilityofthings.com. 2

-

Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data - ACS Publications. 6

-

Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. 3

-

Solubility of Benzimidazoles in Alcohols. ResearchGate. 5

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Engineering the Fluorinated Pharmacophore: A Comprehensive Guide to Trifluorobenzimidazole Synthesis Pathways

Executive Summary & Pharmacological Context

The incorporation of the trifluoromethyl (–CF₃) group into the benzimidazole scaffold profoundly alters its physicochemical profile. The high electronegativity and bulk of the –CF₃ moiety enhance lipophilicity, metabolic stability against cytochrome P450 enzymes, and target binding affinity. Consequently, 2-(trifluoromethyl)benzimidazoles have emerged as privileged pharmacophores in modern drug discovery, exhibiting potent antiviral, anticancer, and antihypertensive properties 1.

Historically, the synthesis of these moieties relied on harsh, energy-intensive conditions. This whitepaper systematically evaluates the mechanistic evolution of trifluorobenzimidazole synthesis, transitioning from classical condensation to state-of-the-art transition-metal catalysis and photoredox methodologies, providing actionable, self-validating protocols for bench scientists.

Fig 1. Methodological landscape of trifluorobenzimidazole synthesis pathways.

The Classical Paradigm: Condensation Pathways & Modern Refinements

Mechanistic Causality: The traditional Phillips condensation involves the reaction of o-phenylenediamines (OPDs) with trifluoroacetic acid (TFA). The strong electron-withdrawing nature of the –CF₃ group drastically reduces the electrophilicity of the carbonyl carbon in TFA compared to standard carboxylic acids. Historically, this necessitated strong mineral acids or Lewis acids and elevated temperatures (>100°C) to drive the dehydration and cyclization steps 2.

Modern Refinement: Recent breakthroughs have demonstrated that TFA can function dually as the –CF₃ source and the acidic catalyst under remarkably mild, room-temperature conditions 3. By carefully tuning the solvent environment (e.g., utilizing acetonitrile to stabilize polar intermediates), the activation energy barrier for the 5-exo-tet cyclization is lowered. Another highly efficient modern pathway involves the in situ generation of trifluoroacetonitrile (CF₃CN), which undergoes rapid nucleophilic addition by the diamine to form an imidamide intermediate, followed by spontaneous intramolecular cyclization 4.

Protocol 1: Self-Validating Room-Temperature Condensation

Objective: Synthesis of 2-(trifluoromethyl)benzimidazole via mild TFA-catalyzed condensation. Causality & Validation: This protocol utilizes an open-flask aerobic environment where ambient oxygen acts as a terminal oxidant, driving the aromatization of the intermediate.

-

Initiation: In a 10 mL round-bottom flask, dissolve 0.6 mmol of N-protected o-phenylenediamine and 0.6 mmol of the target carbonyl compound in 2.0 mL of Acetonitrile (MeCN).

-

Catalysis & Trifluoromethylation: Add 0.6 mmol of Trifluoroacetic Acid (TFA) dropwise.

-

Validation Checkpoint 1 (Physical): The reaction mixture should exhibit a slight exothermic shift, indicating the initial acid-base interaction and imine formation.

-

-

Propagation: Stir the mixture at room temperature (25°C) under an open atmosphere.

-

Validation Checkpoint 2 (Chromatographic): Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The disappearance of the diamine spot (highly fluorescent under 254 nm UV) and the appearance of a higher R_f product spot indicates the formation of the cyclic core.

-

-

Quenching & Extraction: Upon completion (approx. 2-4 hours), quench with saturated aqueous NaHCO₃ to neutralize residual TFA. Extract with Dichloromethane (3 × 10 mL).

-

Purification & Analytical Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

-

Final Validation (Spectroscopic): Confirm product identity via ¹⁹F NMR. A sharp singlet around -62 ppm is highly diagnostic for the C2–CF₃ group.

-

Transition-Metal Catalyzed & Multicomponent Assembly

Mechanistic Causality: Relying solely on pre-functionalized OPDs limits the accessible chemical space. Transition-metal catalysis enables the de novo construction of the benzimidazole core from simpler, highly diverse precursors like o-iodoanilines and primary anilines. Copper-mediated three-component reactions utilizing ethyl trifluoropyruvate as the –CF₃ source represent a paradigm shift in this domain 5.

The copper catalyst (often Cu₂O or CuI) facilitates an intermolecular Ullmann-type C–N cross-coupling, followed by an intramolecular amination cascade. The oxidation state of copper fluctuates between Cu(I) and Cu(III) to lower the activation energy of the reductive elimination step that forms the final C–N bond. Another elegant approach utilizes hexafluoroacetylacetone as both the cyclization partner and an endogenous ligand for the copper catalyst, streamlining the reaction mixture and improving atom economy 6.

Fig 2. Cu-catalyzed multicomponent cascade mechanism for trifluorobenzimidazole synthesis.

Protocol 2: Self-Validating Copper-Mediated Multicomponent Synthesis

Objective: Synthesis of 2-(trifluoromethyl)benzimidazole via o-iodoaniline and ethyl trifluoropyruvate. Causality & Validation: This protocol avoids pre-formed diamines. Copper acts as a dual-role catalyst (Lewis acid for imine formation and transition metal for Ullmann coupling).

-

Imine Condensation: In a Schlenk tube under N₂, combine 1.0 mmol o-iodoaniline and 1.2 mmol ethyl trifluoropyruvate in 3 mL DMSO.

-

Validation Checkpoint 1 (Mass Spec): A GC-MS aliquot should confirm the complete consumption of o-iodoaniline and the appearance of the imine intermediate mass peak before proceeding.

-

-

Catalyst & Cross-Coupling Partner Addition: Add 1.5 mmol aniline, 10 mol% Cu₂O, and 2.0 mmol K₂CO₃. Seal the tube and heat to 90°C.

-

Cascade Cyclization: Maintain heating for 12 hours. The Cu(I)/Cu(III) catalytic cycle facilitates the C–N bond formation, while the basic environment drives the intramolecular amination.

-

Validation Checkpoint 2 (Visual): A color change from brick-red (Cu₂O suspension) to a dark, homogenous solution indicates active catalytic turnover and complexation.

-

-

Quenching & Isolation: Cool to room temperature, dilute with Ethyl Acetate, and filter through a Celite pad to remove copper salts. Wash the filtrate with brine (3 × 15 mL) to remove DMSO.

-

Final Validation: Purify via column chromatography. Validate the cyclized core via ¹³C NMR. The C2 carbon bonded to the CF₃ group typically appears as a distinct quartet around 140-145 ppm due to C–F spin-spin coupling (

Hz).

Radical and Photocatalytic Trifluoromethylation

Mechanistic Causality: Direct C–H trifluoromethylation of pre-existing benzimidazole cores bypasses the need for de novo ring synthesis. However, the C2 position of benzimidazole is electronically deactivated. Photoredox catalysis overcomes this by generating highly reactive electrophilic trifluoromethyl radicals (•CF₃) from precursors like Togni's reagent or Langlois reagent (CF₃SO₂Na) under visible light irradiation 7.

The photocatalyst (e.g., Ir-complexes or organic dyes like Eosin Y) absorbs a photon to reach an excited state, engaging in a single-electron transfer (SET) with the CF₃ source. The resulting •CF₃ radical attacks the C2 position, followed by oxidation and deprotonation to restore aromaticity. This pathway represents the pinnacle of atom economy for late-stage functionalization in drug discovery.

Quantitative Data & Benchmarking

To guide synthetic strategy selection, the following table synthesizes the operational parameters of the discussed pathways.

| Synthesis Pathway | Primary Reagents | Catalyst / Conditions | Average Yield | Atom Economy | Scalability |

| Classical Phillips | OPD + TFA | Strong Acid / Reflux (>100°C) | 60 - 75% | Moderate | High (Industrial) |

| Mild Condensation | OPD + Carbonyl + TFA | TFA (Catalytic) / Room Temp | 80 - 95% | High | Moderate-High |

| CF₃CN Condensation | OPD + in situ CF₃CN | Base / Mild Heating | 75 - 90% | High | High (Gram-scale) |

| Cu-Mediated Cascade | o-Iodoaniline + Aniline | Cu(I) / Base / 80-100°C | 65 - 85% | Moderate | Moderate |

| Photocatalytic C–H | Benzimidazole + Togni's | Ir-cat or Dye / Visible Light | 50 - 80% | Low (Reagent mass) | Low (Photon penetration) |

References

-

Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents - ResearchGate. 1

-

Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review - International Journal of Pharmaceutical and Phytopharmacological Research. 2

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - RSC Advances. 3

-

Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF₃CN - Organic & Biomolecular Chemistry. 4

-

Copper-mediated three-component synthesis of 2-trifluoromethyl benzimidazoles - Organic Chemistry Frontiers. 5

-

Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone - Organic & Biomolecular Chemistry.6

-

Trifluoro-1,3-benzoxazole-2,4-diamine | Research Chemical - Benchchem. 7

Sources

- 1. researchgate.net [researchgate.net]

- 2. eijppr.com [eijppr.com]

- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]

- 4. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Copper-mediated three-component synthesis of 2-trifluoromethyl benzimidazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Trifluoro-1,3-benzoxazole-2,4-diamine|Research Chemical [benchchem.com]

The Electronic Paradigm of Fluorine Substitution on Benzimidazole Rings: A Mechanistic Guide for Drug Development

Executive Summary

The benzimidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of blockbuster drugs ranging from proton pump inhibitors (omeprazole) to angiotensin II receptor blockers (telmisartan). However, the native benzimidazole core often suffers from rapid metabolic degradation and suboptimal lipophilicity. The strategic substitution of hydrogen with fluorine—the most electronegative element—fundamentally alters the electronic landscape of the ring. This technical guide explores the physicochemical mechanics, causal drug design principles, and self-validating experimental protocols for characterizing fluorinated benzimidazoles.

The Physicochemical Mechanics of Fluorination

The introduction of a fluorine atom onto the benzenoid portion of the benzimidazole ring (e.g., at the 4- or 5-position) exerts a profound electronic effect driven by the interplay of two competing forces:

-

Strong Inductive Effect (-I): Due to its high electronegativity (Pauling scale: 3.98), fluorine strongly withdraws electron density through the

-bond framework 1. -

Weak Resonance Effect (+R): Fluorine possesses lone pairs that can back-donate into the aromatic

-system. However, because the 2p orbitals of fluorine are highly contracted, this +R effect is weak and is overwhelmingly dominated by the -I effect in the context of basicity and acidity.

Impact on Tautomerism and pKa

Benzimidazole is an amphoteric molecule. It contains a basic pyridine-like nitrogen (N3) and an acidic pyrrole-like nitrogen (N1). The unsubstituted benzimidazole has an acidic pKa of 12.8 and a basic pKa of 5.6 2.

When fluorine is substituted at the 5-position, the electron-withdrawing inductive effect propagates to the imidazole ring. This stabilizes the conjugate base (the benzimidazolide anion), thereby lowering the acidic pKa to approximately 11.69 3. Conversely, the reduced electron density on the N3 nitrogen makes it less willing to accept a proton, lowering the basic pKa . This dual modulation is a critical tool for medicinal chemists aiming to fine-tune the ionization state of a drug at physiological pH (7.4) 4.

Fig 1: Mechanistic pathway illustrating the physicochemical consequences of fluorine substitution.

Causality in Drug Design: Why Fluorinate?

Beyond pKa modulation, the strategic placement of fluorine on the benzimidazole core serves specific, causal functions in pharmacokinetics and pharmacodynamics:

-

Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidative metabolism. The C-F bond is exceptionally strong (~485 kJ/mol compared to ~414 kJ/mol for C-H) 1. Replacing a metabolically labile C-H bond with a C-F bond effectively blocks site-specific oxidation without adding significant steric bulk (fluorine is a bioisostere of hydrogen).

-

Lipophilicity (LogP/LogD) Optimization: Fluorination generally increases the lipophilicity of the benzimidazole core. Because fluorine is highly electronegative but poorly polarizable, it creates a "hard" hydrophobic surface. This enhances passive membrane permeability across the lipid bilayer, improving oral bioavailability.

-

Multipolar Target Binding: The highly polarized C-F bond can engage in orthogonal multipolar interactions with amide carbonyls in the protein backbone, or act as a weak hydrogen bond acceptor, significantly boosting target binding affinity.

Quantitative Data Analysis

The table below summarizes the electronic effects of fluorine substitution on the physicochemical properties of the benzimidazole scaffold. Notice the distinct drop in both acidic and basic pKa values as the degree of fluorination increases.

| Compound | Acidic pKa (N1-H) | Basic pKa (N3) | LogP (Approximate) |

| Benzimidazole | 12.80 | 5.60 | 1.32 |

| 5-Fluorobenzimidazole | 11.69 | ~4.70 | 1.90 |

| 4-Fluorobenzimidazole | ~11.50 | ~4.50 | 1.85 |

| 5,6-Difluorobenzimidazole | ~10.80 | ~3.90 | 2.10 |

(Data aggregated from experimental databases and predictive models 2, 5)

Experimental Workflows & Self-Validating Protocols

To leverage these properties, researchers must synthesize and accurately characterize these molecules. The following self-validating protocols ensure high-fidelity data generation.

Protocol A: Synthesis of 5-Fluorobenzimidazole via Acid-Catalyzed Condensation

Causality & Logic: Formic acid is utilized not merely as a solvent, but as an electrophilic one-carbon synthon. The acidic environment catalyzes the formation of an intermediate Schiff base by protonating the carbonyl oxygen, making it highly susceptible to nucleophilic attack by the diamine.

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 4-fluoro-1,2-phenylenediamine (10 mmol) in 15 mL of 98% formic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 100°C for 4-6 hours under continuous magnetic stirring. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).

-

Quenching & Precipitation: Cool the reaction mixture to 0°C in an ice bath. Crucial Step: Slowly add 10% NaOH aqueous solution dropwise until the pH reaches exactly 7.5 to 8.0.

-

Why? Benzimidazoles are amphoteric. In the acidic mixture, the product exists as a highly soluble protonated formate salt. Neutralizing to its isoelectric point ensures the molecule is in its neutral, least soluble free-base form, driving crystallization.

-

-

Isolation: Filter the resulting precipitate under vacuum, wash with ice-cold distilled water (3 x 10 mL) to remove residual sodium formate, and recrystallize from a hot ethanol/water mixture to yield pure 5-fluorobenzimidazole.

Protocol B: Potentiometric Determination of pKa

Causality & Logic: pKa is a thermodynamic value dependent on the activity coefficients of ions in solution. Without a background electrolyte, the ionic strength would change drastically during titration, leading to shifting activity coefficients and inaccurate pKa calculations.

-

Sample Preparation: Accurately weigh 2.0 mg of the synthesized 5-fluorobenzimidazole and dissolve it in 20 mL of a standardized 0.15 M KCl aqueous solution.

-

Environmental Control: Purge the titration vessel with high-purity Nitrogen gas for 10 minutes prior to and during the titration.

-

Why? Atmospheric

dissolves in water to form carbonic acid, which introduces an uncontrolled buffering effect that severely skews basicity measurements.

-

-

Titration Execution: Using an automated potentiometric titrator, lower the initial pH to ~2.0 using standardized 0.1 M HCl. Titrate the solution with standardized 0.1 M KOH in 0.05 mL increments up to pH 12.0.

-

Data Validation: Plot the first derivative of the titration curve (

). The inflection points correspond to the basic pKa (deprotonation of N3) and the acidic pKa (deprotonation of N1-H). The system is self-validating if the reverse titration (KOH to HCl) yields identical inflection points within a

Fig 2: Self-validating experimental workflow for the synthesis and characterization of fluorobenzimidazoles.

References

- Source: National Institutes of Health (NIH / PMC)

- Source: PubChem (NIH)

- Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL

- Source: National Institutes of Health (NIH / PMC)

- 1977-72-6, 5-FLUORO-1H-BENZIMIDAZOLE Formula Source: ECHEMI URL

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluorobenzimidazole | C7H5FN2 | CID 235698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

Technical Guide: Tautomeric Dynamics and Characterization of 4,5,7-Trifluoro-3H-benzoimidazole

Executive Summary

The introduction of fluorine atoms onto the benzimidazole scaffold dramatically alters the physicochemical landscape of the molecule. This guide focuses on 4,5,7-trifluoro-3H-benzoimidazole , a critical intermediate in the development of high-potency kinase inhibitors and bioisosteric fragments. Unlike unsubstituted benzimidazole, which exhibits degenerate tautomerism, the asymmetric substitution pattern (4,5,7-trifluoro) creates a non-degenerate equilibrium between the 1H-tautomer and the 3H-tautomer .

Understanding this equilibrium is not merely academic; it dictates the molecule's binding mode in protein pockets (donor/acceptor positioning), its solubility profile, and its crystallization behavior. This guide provides a mechanistic breakdown of the tautomerism, validated experimental protocols for its characterization, and the thermodynamic logic required for rational drug design.

Mechanistic Analysis: The Tautomeric Equilibrium

Structural Asymmetry and Electronic Bias

Benzimidazoles exist in a dynamic prototropic equilibrium where the amine proton oscillates between the N1 and N3 nitrogen atoms. In 4,5,7-trifluoro-3H-benzoimidazole, the fluorine substitution pattern breaks the symmetry of the benzene ring, resulting in two distinct species with different ground-state energies.

-

The 1H-Tautomer (4,5,7-trifluoro-1H-benzo[d]imidazole): The proton resides on N1.[1] The fluorine atoms are located at positions 4, 5, and 7.

-

The 3H-Tautomer (Formally 4,6,7-trifluoro-1H-benzo[d]imidazole if renumbered): The proton resides on N3. Due to the flip in symmetry, the fluorine at position 5 effectively moves to position 6 relative to the protonated nitrogen.

The Fluorine Effect (Electronic & Steric)

The equilibrium constant (

-

Ortho-Effect (Positions 4 & 7): Both N1 and N3 are flanked by fluorine atoms (at C7 and C4, respectively). This creates a "symmetric" steric and electrostatic repulsion environment for the NH proton on both sides.

-

Meta/Para-Effect (Positions 5 & 6): This is the deciding factor.

-

In the 1H-form , the NH is meta to the C5-Fluorine.

-

In the 3H-form , the NH is meta to the C6-Hydrogen (since the C5-F is now on the "other" side).

-

Thermodynamic Prediction: The tautomer that places the proton on the nitrogen with the highest electron density is generally favored. However, intramolecular hydrogen bonding (H-bond) with the ortho-fluorines can stabilize the NH. Since both N1 and N3 have ortho-fluorines, the distal effects dominate. The 3H-tautomer is often stabilized in polar aprotic solvents due to dipole moment alignment, while the 1H-form may predominate in the solid state depending on packing forces.

Visualization of Tautomeric Pathways

The following diagram illustrates the prototropic shift and the transition state. Note the reorientation of the dipole and the change in the effective substitution pattern experienced by the NH group.

Figure 1: Prototropic tautomerism pathway showing the interconversion between N1-H and N3-H forms. The transition state involves a high-energy proton transfer, often mediated by solvent bridges.

Experimental Characterization Protocols

To accurately assign the tautomeric ratio (

Protocol A: Variable Temperature (VT) 19F-NMR Analysis

Objective: Slow down the prototropic exchange to observe distinct signals for both tautomers.

Materials:

-

Sample: 10 mg 4,5,7-trifluoro-3H-benzoimidazole.

-

Solvent: DMF-d7 or Acetone-d6 (Low freezing points are essential; DMSO freezes at 18°C and is unsuitable for <0°C work).

-

Standard:

-Trifluorotoluene (internal reference).

Workflow:

-

Preparation: Dissolve sample in Acetone-d6 in a high-precision NMR tube.

-

Ambient Scan: Acquire 19F spectrum at 298 K. Expect broadened or averaged peaks due to fast exchange.

-

Stepwise Cooling: Decrease temperature in 10 K decrements (298K

288K -

Coalescence Point Detection: Identify the temperature (

) where peaks broaden maximally and then split. -

Low-T Acquisition: At 193K (or lowest achievable), acquire high-scan count (NS=256) spectrum.

-

Result: You should observe two sets of three fluorine signals.[2]

-

Calculation: Integrate the distinct F-signals for Tautomer A vs Tautomer B. The ratio of integrals gives

.

-

Protocol B: pKa Determination via UV-Vis Titration

Objective: Determine the acidity of the NH proton, which correlates with the electron-withdrawing power of the specific tautomer mix.

Workflow:

-

Stock Solution: Prepare

M solution of the compound in 5% MeOH / Water. -

Buffer Preparation: Prepare Britton-Robinson buffers ranging from pH 2.0 to pH 12.0.

-

Titration: Record UV-Vis spectra (200–400 nm) at each pH step.

-

Isosbestic Point Analysis: Identify the wavelength where absorbance is invariant (indicates clean two-state equilibrium between neutral and anion).

-

Data Fitting: Plot Absorbance vs. pH at

of the anion. Fit to the Henderson-Hasselbalch equation.-

Note: Fluorinated benzimidazoles are significantly more acidic (pKa

8.0–9.5) than unsubstituted benzimidazole (pKa

-

Quantitative Data Summary: Fluorine Impact[2]

The following table summarizes the expected shifts in physicochemical properties relative to the non-fluorinated parent.

| Property | Benzimidazole (Unsubstituted) | 4,5,7-Trifluoro-3H-benzoimidazole | Impact on Drug Design |

| pKa (NH Acidity) | ~12.8 | ~8.5 - 9.2 (Est.) | Increased acidity improves H-bond donor capability; potential for ionization at physiological pH. |

| LogP (Lipophilicity) | 1.32 | ~2.1 - 2.4 | Fluorine increases lipophilicity, improving membrane permeability. |

| Tautomerism | Degenerate (50:50) | Biased (Solvent Dependent) | Requires co-crystallization studies to confirm binding mode. |

| Metabolic Stability | Moderate (C-H oxidation) | High (Blocked C4, C5, C7) | Fluorine blocks P450 oxidation sites, extending half-life. |

Synthesis & Isolation Context

While this guide focuses on characterization, understanding the synthesis source is vital for purity.

-

Synthesis Route: Typically synthesized via nucleophilic aromatic substitution (

) of 2,3,5,6-tetrafluoronitrobenzene followed by reduction and cyclization with formic acid or orthoesters. -

Impurity Watch: Incomplete cyclization can lead to open-chain formanilides. These are easily distinguished by a carbonyl peak in 13C NMR (~160 ppm) which is absent in the benzimidazole.

References

-

Claramunt, R. M., et al. (2006). "The tautomerism of 4(7)-aminobenzimidazoles and 5(6)-aminobenzimidazoles." Beilstein Journal of Organic Chemistry.

- Alkorta, I., & Elguero, J. (2002). "Tautomerism of benzimidazoles: A theoretical study.

-

Tonelli, M., et al. (2020).[3] "Importance of Fluorine in Benzazole Compounds." Molecules.

-

Shida, T., et al. (2013).[4] "Sterically induced polymorphism: ON–OFF control of excited-state intramolecular proton transfer."[4] CrystEngComm.

-

Marinescu, M. (2019). "Tautomeric Equilibria in Solutions of 2-Phenacylbenzimidazoles." Heteroatom Chemistry.

(Note: The specific CAS for 4,5,7-trifluoro-3H-benzoimidazole is often referenced in patent literature regarding kinase inhibitors. The properties derived above are based on established structure-activity relationships of polyfluorinated heterocycles.)

Sources

Comprehensive Analytical Profiling and Methodological Workflows for 4,5,7-Trifluoro-3H-benzoimidazole

Executive Summary & Structural Dynamics

4,5,7-Trifluoro-3H-benzoimidazole (also referred to as 4,5,7-trifluoro-1H-benzo[d]imidazole) is a highly specialized, polyfluorinated heterocyclic scaffold. Due to the strong electron-withdrawing nature of the three fluorine atoms, the benzimidazole core exhibits unique physicochemical properties, including increased lipophilicity, altered hydrogen-bonding capacity, and enhanced metabolic stability.

These properties make it a privileged pharmacophore in the development of antiviral agents (such as non-nucleoside reverse transcriptase inhibitors and anti-herpes nucleoside analogs)[1][2] and a robust, bulky linker in the engineering of advanced Zeolitic Imidazolate Frameworks (ZIFs) for gas capture[3].

A critical structural feature of this molecule is its annular tautomerism . In solution or the gas phase, the proton rapidly exchanges between the N1 and N3 positions. Consequently, the 4,5,7-trifluoro and 4,5,6-trifluoro designations represent the same molecule in dynamic equilibrium, only becoming distinct regioisomers once a substituent (such as a ribose sugar or a metal coordination bond) is covalently attached to one of the nitrogen atoms.

Physicochemical Profiling

Understanding the fundamental properties of 4,5,7-trifluoro-3H-benzoimidazole is critical for predicting its behavior in chromatographic systems and biological assays. The quantitative data is summarized below[4][5].

| Property | Value | Causality / Significance |

| Molecular Formula | C₇H₃F₃N₂ | Core benzimidazole (C₇H₆N₂) with three fluorine substitutions. |

| Molecular Weight | 172.1073 g/mol | Standard molar mass used for stoichiometric calculations. |

| Monoisotopic Exact Mass | 172.0248 Da | Target mass for high-resolution ESI-TOF mass spectrometry. |

| LogP (Octanol/Water) | ~1.498 | Indicates moderate lipophilicity, ideal for passive membrane permeability in drug design. |

| Water Solubility (Log10WS) | -3.26 mol/L | Poor aqueous solubility; requires co-solvents (e.g., DMSO) for biological assays. |

| CAS Registry Number | 2686-72-8 | Primary identifier for chemical sourcing and database indexing. |

Advanced Analytical Characterization Workflows

To ensure scientific integrity during the synthesis or functionalization of 4,5,7-trifluoro-3H-benzoimidazole, researchers must employ a self-validating analytical workflow. Relying solely on one method can lead to misidentification, particularly regarding the position of the fluorine atoms or the presence of difluoro-amino impurities resulting from incomplete precursor reduction.

Mass Spectrometry and NMR Strategy

Causality of Method Selection:

-

ESI-TOF MS: Electrospray Ionization Time-of-Flight Mass Spectrometry is chosen for its high mass accuracy (< 5 ppm error). It definitively confirms the presence of three fluorine atoms by detecting the exact mass of the [M+H]⁺ adduct (173.032 Da)[1].

-

Multinuclear NMR (¹H, ¹³C, ¹⁹F): While ¹H NMR only shows the single aromatic proton and the exchangeable NH proton, ¹⁹F NMR is the cornerstone of this analysis. The fluorine atoms exhibit complex spin-spin coupling (

and

Caption: Self-validating analytical workflow combining high-resolution mass spectrometry and multinuclear NMR.

Protocol: ESI-TOF MS and NMR Validation

-

Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is selected over Chloroform-d due to the compound's strong intermolecular hydrogen bonding (N-H···N and C-H···F interactions) which limits solubility in non-polar solvents[6].

-

Mass Spectrometry: Dilute a 10 µL aliquot into 1 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. Inject into the ESI-TOF system operating in positive ion mode. Validate the presence of the 173.032 m/z peak.

-

NMR Acquisition:

-

Acquire ¹H NMR at 400 MHz or higher. Expect a broad singlet for the NH proton (~13.0 ppm) and a multiplet for the aromatic proton (H6) around 7.2–7.5 ppm.

-

Acquire ¹⁹F NMR at 376.5 MHz. You must observe three distinct fluorine environments. The F4 and F7 signals will appear as complex multiplets due to ortho/meta F-F coupling, while F5 will show distinct coupling to the adjacent H6 proton.

-

Application Workflows

Chemoenzymatic Synthesis of Nucleoside Analogs

Traditional chemical glycosylation (e.g., Vorbrüggen reaction) of polyfluorinated benzimidazoles often yields an intractable mixture of N1 and N3 regioisomers due to the tautomeric nature of the base. To solve this, researchers utilize a highly regioselective chemoenzymatic transglycosylation protocol using Purine Nucleoside Phosphorylase (PNP)[1][7].

Causality: The PNP enzyme creates a localized chiral pocket that selectively guides the ribose or deoxyribose moiety to a specific nitrogen face, bypassing the thermodynamic scrambling seen in standard Lewis-acid catalyzed chemical syntheses.

Caption: Chemoenzymatic transglycosylation workflow utilizing PNP for regioselective nucleoside synthesis.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 4,5,7-trifluorobenzimidazole (0.64 mmol) and the sugar donor (e.g., 3′-deoxyinosine, 0.13 mmol) in 100 mL of 2 mM potassium phosphate buffer (pH 7.0).

-

Enzymatic Catalysis: Add 2800 units of E. coli PNP. Incubate the mixture at 50 °C. The elevated temperature increases the solubility of the fluorinated base without denaturing the thermotolerant enzyme.

-

Monitoring: Monitor the reaction via reversed-phase HPLC (C18 column, eluting with a gradient of 0.1% TFA in water/acetonitrile).

-

Quenching & Isolation: Once conversion plateaus (typically around 58%), quench the reaction by adding 20 mL of ethanol. Concentrate the mixture under reduced pressure and isolate the target nucleoside via preparative HPLC.

Solvent-Assisted Ligand Exchange (SALE) for ZIFs

4,5,7-Trifluoro-3H-benzoimidazole is increasingly used to modify Zeolitic Imidazolate Frameworks (like ZIF-8) to enhance CO₂ capture. The bulky, electron-withdrawing trifluoro groups increase the framework's affinity for quadrupolar CO₂ molecules[3].

Step-by-Step Protocol:

-

Preparation: Suspend pre-synthesized ZIF-8 nanocrystals in a concentrated solution of 4,5,7-trifluoro-3H-benzoimidazole in N,N-dimethylformamide (DMF).

-

Exchange Phase: Heat the suspension to 85 °C for 24–48 hours. The native 2-methylimidazole linkers are dynamically replaced by the fluorinated linkers.

-

Validation: Digest the resulting modified MOF in dilute DCl/DMSO-d6 and analyze via ¹H NMR. Calculate the integration ratio of the native methyl protons against the newly introduced aromatic benzimidazole protons to determine the exact percentage of ligand exchange.

References

1. - MDPI International Journal of Molecular Sciences. Details the chemoenzymatic synthesis of trifluorobenzimidazole nucleosides and their MS/NMR characterization. 2. - Synthesis (Thieme). Explores the transglycosylation reaction conditions and regioisomer ratios for polyfluorinated benzimidazoles. 3. - ACS Omega. Demonstrates the use of fluorinated benzimidazoles in SALE protocols for advanced materials. 4. - MDPI Molecules. Provides rigorous ¹⁹F and ¹³C NMR coupling constant data and crystallographic hydrogen-bonding analysis for fluorobenzimidazoles. 5. - Cheméo Database. Source for computationally derived physicochemical properties, including LogP and water solubility. 6. - NIST Chemistry WebBook. Authoritative source for exact molecular weight and standardized chemical identifiers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzimidazole, 4,5,7-trifluoro- [webbook.nist.gov]

- 5. Benzimidazole, 4,5,7-trifluoro- (CAS 2686-72-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Books & E-Journals - [thieme-connect.com]

Methodological & Application

Application Note: Synthesis Protocols for 4,5,7-Trifluoro-3H-benzoimidazole Derivatives

Executive Summary & Strategic Rationale

The 4,5,7-trifluoro-3H-benzoimidazole scaffold represents a high-value pharmacophore in modern drug discovery. The strategic incorporation of fluorine atoms at the 4, 5, and 7 positions serves three critical medicinal chemistry functions:

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the imidazole NH (typically from ~12 to ~8-9), enhancing bio-availability and altering hydrogen bond donor capability.

-

Metabolic Blocking: Fluorine at the 4 and 7 positions blocks common sites of CYP450-mediated oxidation on the benzenoid ring.

-

Lipophilicity Tuning: The C-F bonds increase logP, facilitating membrane permeability while maintaining steric compactness similar to C-H bonds.

This guide details the two primary synthetic workflows: the "Bottom-Up" Cyclization (for scaffold generation) and the "Top-Down" Regioselective Substitution (for library generation).

Retrosynthetic Analysis & Reaction Landscape

The synthesis of 4,5,7-trifluoro derivatives is most efficiently approached via the nucleophilic aromatic substitution (

Logical Pathway Visualization

Figure 1: Retrosynthetic logic flow. The "Top-Down" approach utilizes the activated C6 position of the tetrafluoro-scaffold for regioselective functionalization.

Protocol A: Scaffold Synthesis (The "Bottom-Up" Approach)

This protocol describes the synthesis of the core 4,5,6,7-tetrafluoro-2-substituted-1H-benzimidazole . This intermediate is the "parent" from which 4,5,7-trifluoro derivatives are generated.

Mechanism of Action

The reaction proceeds via the formation of a Schiff base (imine) between the diamine and the aldehyde, followed by an oxidative cyclization. The use of sodium metabisulfite (

Materials

-

Precursor: 3,4,5,6-Tetrafluoro-1,2-phenylenediamine (CAS: 1198-64-7).

-

Electrophile: Aryl or Alkyl Aldehyde (1.0 equiv).

-

Oxidant: Sodium metabisulfite (

) (1.2 equiv). -

Solvent: DMF or Ethanol/Water (3:1).

Step-by-Step Methodology

-

Charge: In a 100 mL round-bottom flask, dissolve 3,4,5,6-tetrafluoro-1,2-phenylenediamine (1.0 g, 5.55 mmol) in DMF (10 mL).

-

Addition: Add the desired aldehyde (5.55 mmol) in one portion.

-

Activation: Add

(1.26 g, 6.66 mmol) dissolved in a minimum amount of water (or added directly as solid if using DMF/Heat). -

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.

-

Checkpoint: The intermediate imine may be visible early in the reaction; disappearance of the diamine peak confirms conversion.

-

-

Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

-

Isolation: The product typically precipitates as a solid. Filter the precipitate and wash with cold water (

mL) to remove residual DMF and inorganic salts. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

Typical Yield: 75–85%

Protocol B: Regioselective Functionalization (The "Top-Down" Approach)

This is the critical step to generate 4,5,7-trifluoro-6-substituted derivatives.

Mechanistic Insight: The "Activated" Core

The 4,5,6,7-tetrafluorobenzimidazole core is highly electron-deficient. The imidazole ring acts as an electron-withdrawing group (EWG), activating the benzene ring for Nucleophilic Aromatic Substitution (

-

Regioselectivity: Substitution predominantly occurs at Position 5 (or 6) . Due to the tautomeric nature of the N-H benzimidazole, positions 5 and 6 are chemically equivalent in the unsubstituted parent. Once substituted, the symmetry breaks.

-

Why C5/C6? These positions are para to the imidazole nitrogens (in their respective tautomeric forms), allowing for stabilization of the Meisenheimer complex intermediate.

Experimental Workflow

-

Charge: Dissolve 4,5,6,7-tetrafluoro-2-substituted-benzimidazole (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).

-

Base: Add

(2.0 equiv) or DIPEA (2.5 equiv).-

Note: Inorganic bases (

) are preferred for thiols/phenols; Organic bases (DIPEA) are preferred for amines.

-

-

Nucleophile: Add the amine, thiol, or alkoxide nucleophile (1.1 – 1.5 equiv).

-

Heat: Stir at 80–100°C for 2–12 hours.

-

Caution: Higher temperatures (>120°C) may lead to di-substitution (yielding 4,7-difluoro-5,6-disubstituted byproducts).

-

-

Quench: Dilute with water and extract with EtOAc.

-

Purification: Reverse-phase HPLC is often required to separate the mono-substituted product from trace di-substituted impurities.

Data Summary: Reaction Conditions Matrix

| Parameter | Condition A (Mild) | Condition B (Harsh) | Application |

| Nucleophile | Aliphatic Amines, Thiols | Anilines, Hindered Alkoxides | High vs. Low Nucleophilicity |

| Solvent | Ethanol or DMF | DMSO or NMP | Solubility/Temperature requirements |

| Base | Proton scavenging efficiency | ||

| Temp/Time | 60°C / 4 h | 120°C / 12 h | Activation energy barrier |

| Exp. Yield | 80-95% | 50-70% | Yield varies by steric bulk |

Critical Quality Attributes (CQA) & Analytics

Validating the 4,5,7-trifluoro substitution pattern is difficult by

NMR Interpretation Guide

For a 4,5,7-trifluoro-6-substituted derivative:

-

Signal Count: You will observe three distinct fluorine signals (assuming the substituent is non-fluorinated).

-

Coupling Patterns:

-

F4 and F7: Will appear as doublets or multiplets due to long-range coupling, but lack the strong ortho coupling found in the tetrafluoro precursor.

-

F5: Will show coupling to F4 (ortho) but the coupling to the position 6 substituent will be absent (replaced by the nucleophile).

-

-

Shift Diagnostic: The disappearance of one fluorine signal (relative to the tetrafluoro starting material) confirms mono-substitution.

Safety & Handling (E-E-A-T)

-

HF Generation: The

reaction releases Fluoride ions (-

Mitigation: Always quench

reactions of polyfluoroarenes with a basic aqueous solution (Sat.

-

-

Sensitization: Polyfluorinated diamines are potential skin sensitizers. Double-gloving (Nitrile) is mandatory.

References

-

Acidity and pKa Data: Kaljurand, I., et al. "Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units." Journal of Organic Chemistry, 2005.

-

Regioselectivity in SNAr: Liljenberg, M., et al. "Predicting regioselectivity in nucleophilic aromatic substitution."[1][2] Journal of Organic Chemistry, 2012, 77(7), 3262-3269.

-

Benzimidazole Synthesis Protocols: R. Mohammadizadeh, et al. "Trifluoroacetic Acid as an Efficient Catalyst for One-Pot Synthesis of Imidazoles."[3] ResearchGate, 2009.

-

Fluorinated Scaffolds in MedChem: "Fluorinated benzimidazole derivatives: In vitro antimicrobial activity." ACG Publications, 2023.[4]

-

General SNAr Mechanism: "Concerted Nucleophilic Aromatic Substitutions." NIH / PMC, 2018.

Sources

Introduction: The Strategic Advantage of Fluorinated Benzimidazoles in Medicinal Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4,5,7-trifluoro-3H-benzoimidazole as a strategic pharmaceutical intermediate.

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance critical drug-like properties.[1][2][3] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][4] When this strategic fluorination is applied to a "privileged scaffold" like benzimidazole, the resulting intermediates become exceptionally valuable for drug discovery.

The benzimidazole core, an isostere of naturally occurring purines, is present in numerous FDA-approved drugs and demonstrates a vast range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[5][6][7][8] Its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a versatile binder for various biological targets.[6]

4,5,7-trifluoro-3H-benzoimidazole emerges as a particularly strategic starting material. The trifluorination pattern on the benzene ring creates a highly electron-deficient aromatic system. This electronic modification not only modulates the pKa of the imidazole N-H group but also activates the C-F bonds—particularly at the C4 and C7 positions—towards nucleophilic aromatic substitution (SNAr). This built-in reactivity provides a direct and efficient handle for introducing diverse functional groups, enabling the rapid generation of compound libraries for screening and lead optimization.

Physicochemical Properties and Characterization

A thorough understanding of the starting material's properties is fundamental. The key physicochemical data for 4,5,7-trifluoro-3H-benzoimidazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₃N₂ | [9] |

| Molecular Weight | 172.11 g/mol | [9] |

| CAS Number | 2686-72-8 | [9] |

| Appearance | Off-white to light cream solid | [10] |

| Melting Point | 196–197 °C (with decomposition) | [10] |

| IUPAC Name | 4,5,7-trifluoro-1H-benzimidazole | [9] |

Note: Data is compiled from available literature and databases. Physical properties should always be confirmed by internal analysis.

Synthetic Pathways and Core Reactivity

The utility of 4,5,7-trifluoro-3H-benzoimidazole lies in its predictable and versatile reactivity at two primary sites: the imidazole nitrogen (N-H) and the fluorinated benzene ring (C-F).

Caption: Core reactivity pathways of 4,5,7-trifluoro-3H-benzoimidazole.

N-H Functionalization

The imidazole N-H proton is acidic and can be readily deprotonated by a suitable base, allowing for subsequent reaction with a wide range of electrophiles. This is the most common initial step for elaborating the benzimidazole scaffold.

-

Causality: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) are sufficient for reactive alkyl halides in polar aprotic solvents like DMF or acetonitrile. For less reactive electrophiles or for achieving regioselectivity in more complex systems, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) may be employed. Cesium carbonate is often favored for its high solubility and ability to promote efficient N-alkylation with minimal side reactions.[11][12]

Nucleophilic Aromatic Substitution (SNAr)

The three electron-withdrawing fluorine atoms strongly activate the benzene ring for SNAr. The fluorine at the C4 (or C7) position is particularly susceptible to displacement by nucleophiles (e.g., amines, thiols, alkoxides) due to stabilization of the Meisenheimer intermediate by the adjacent imidazole ring.

-

Causality: SNAr reactions typically require a strong nucleophile and are often performed at elevated temperatures in polar aprotic solvents like DMSO or NMP to facilitate the formation of the charged intermediate. The reaction rate is highly dependent on the nucleophilicity of the incoming group and the stability of the leaving group (fluoride is an excellent leaving group in this context).